Bao gong teng A
Overview
Description
Synthesis Analysis
The synthesis of "Bao gong teng A" involves complex organic reactions that require precise control over molecular orientation and stereochemistry. A notable approach includes an enantioselective method for constructing the hydroxylated tropane skeleton, a core structure of "Bao gong teng A," using an intramolecular reductive coupling reaction. This method, as described by Lin, Zheng, and Huang (2011), showcases the innovation in creating complex natural products through synthetic chemistry (Lin, Zheng, & Huang, 2011). Another synthesis pathway involves the regioselective and stereoselective 1,3 dipolar cycloaddition, highlighting the diversity of synthetic approaches to obtaining "Bao gong teng A" (Jung et al., 1992).
Molecular Structure Analysis
The molecular structure of "Bao gong teng A" is characterized by its tropane alkaloid framework, which includes a hydroxylated skeleton that is crucial for its biological activity. The organometallic enantiomeric scaffolding approach, utilizing molybdenum-mediated [5 + 2] cycloaddition, has been instrumental in the total synthesis of this compound, providing insights into its complex chiral structure (Zhang & Liebeskind, 2006).
Chemical Reactions and Properties
"Bao gong teng A" undergoes a variety of chemical reactions that highlight its reactivity and potential for further modification. The molecule's interactions with different reagents and conditions reveal its functional groups' reactivity, such as the hydroxyl group and the tropane ring. These reactions are essential for understanding the compound's chemical behavior and for developing derivatives with enhanced or altered properties.
Physical Properties Analysis
The physical properties of "Bao gong teng A," including its melting point, solubility, and crystalline structure, are crucial for its characterization and application. These properties are determined through rigorous analytical methods and contribute to the compound's understanding at a fundamental level. The solubility in various solvents, for example, is essential for its formulation and delivery in potential therapeutic applications.
Chemical Properties Analysis
The chemical properties of "Bao gong teng A," such as its acidity, basicity, and stability, are critical for its chemical manipulation and biological activity. These properties influence the compound's reactivity, its interaction with biological molecules, and its stability under physiological conditions. Understanding these properties is vital for exploring "Bao gong teng A"'s potential as a therapeutic agent and for the design of analogs with improved pharmacological profiles.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Strategies: Bao Gong Teng A, a tropane alkaloid, has been synthesized using innovative strategies. Zhang and Liebeskind (2006) demonstrated the synthesis of (-)-Bao Gong Teng A using a molybdenum-mediated [5 + 2] cycloaddition, highlighting a novel approach in organic synthesis (Zhang & Liebeskind, 2006). Similarly, Jung et al. (1992) described the total synthesis of Bao Gong Teng A, emphasizing its potential as an antiglaucoma agent (Jung et al., 1992).
- Construction of Hydroxylated Tropane Skeleton: Lin, Zheng, and Huang (2011) presented a method for constructing the hydroxylated tropane skeleton, crucial for synthesizing (-)-Bao Gong Teng A. This method involved an intramolecular reductive coupling reaction, contributing significantly to the field of medicinal chemistry (Lin, Zheng, & Huang, 2011).
Medical and Therapeutic Research
- Antiglaucoma Properties: Bao Gong Teng A has been identified for its antiglaucoma properties, as highlighted in the synthesis research by Jung et al. (1992). This suggests potential therapeutic applications in eye health (Jung et al., 1992).
- Comparison with Other Medicinal Plants: Studies on other medicinal plants like Lei Gong Teng (Tripterygium Wilfordii Hook F) reveal insights into traditional and modern medicinal applications. For instance, Goldbach-Mansky et al. (2009) compared the efficacy of Lei Gong Teng with sulfasalazine in treating rheumatoid arthritis, indicating the significance of traditional herbs in modern therapeutics (Goldbach-Mansky et al., 2009).
Traditional Chinese Medicine and Global Perspective
- Integration in Modern Medicine: The review by Caspi and Polak (2013) on Lei Gong Teng in traditional Chinese medicine underscores the ongoing integration of traditional herbal remedies in contemporary medical practice. This perspective provides a broader context for understanding the significance of Bao Gong Teng A in the realm of medicinal plants (Caspi & Polak, 2013).
properties
IUPAC Name |
[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBMHMVOFJROW-HXFLIBJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995718 | |
Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bao gong teng A | |
CAS RN |
74239-84-2 | |
Record name | Bao gong teng A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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